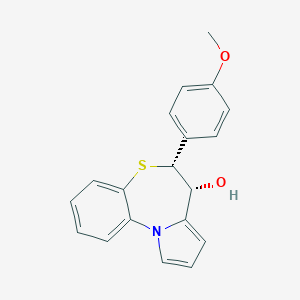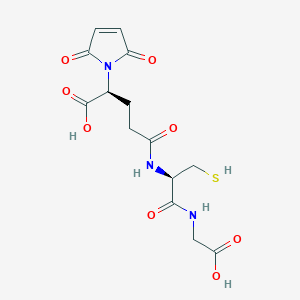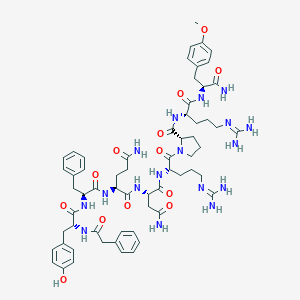![molecular formula C26H43NO8S B238343 N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine CAS No. 133429-88-6](/img/structure/B238343.png)
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, also known as taurocholic acid, is a bile acid that plays an important role in the digestion and absorption of fats and fat-soluble vitamins. It is synthesized in the liver from cholesterol and secreted into the small intestine where it aids in the emulsification and absorption of dietary fats. In addition to its role in digestion, taurocholic acid has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
1. Niemann-Pick Disease Type C1 Diagnosis and Study
Research has indicated the synthesis and identification of compounds structurally similar to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, which are major metabolites of bile acid found in the urine of patients with Niemann-Pick disease type C1. The synthesis of these compounds aids in the understanding and diagnosis of this disease. Notably, Iida et al. (2006) conducted a study on the chemical synthesis of related compounds, highlighting their significance in the context of Niemann-Pick disease type C1 (Iida et al., 2006). Additionally, Maekawa et al. (2013) developed a method for measuring these compounds in urine, proposing their utility as biomarkers for Niemann–Pick type C disease (Maekawa et al., 2013).
2. Diagnostic Marker Identification for Niemann-Pick Disease
Maekawa et al. (2016) identified sulfated cholesterol metabolites in the urine of a Niemann-Pick disease type C patient. They suggested that these compounds, which are structurally similar to the compound , could be potential diagnostic markers for this disease (Maekawa et al., 2016).
3. Internal Standard for Mass Spectrometric Analysis
Kakiyama et al. (2009) discussed the synthesis of a compound closely related to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, which served as an internal standard for mass spectrometric analysis of abnormal bile acids in Niemann-Pick disease (Kakiyama et al., 2009).
4. Enzymatic Cleavage and Metabolism Studies
Nair et al. (1967) studied the enzymatic cleavage of a compound similar to N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine, providing insights into the metabolic processes involving bile acids (Nair et al., 1967).
5. Bile Acid Sulfotransferase Activity
Research by Barnes et al. (1989) on bile acid sulfotransferase activity in rat liver, which includes studies on compounds structurally related to the compound , contributes to our understanding of bile acid metabolism and its clinical implications (Barnes et al., 1989).
Propriétés
Numéro CAS |
133429-88-6 |
|---|---|
Nom du produit |
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-Glycine |
Formule moléculaire |
C26H43NO8S |
Poids moléculaire |
529.7 g/mol |
Nom IUPAC |
2-[[(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-sulfooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C26H43NO8S/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34)/t15-,16+,17-,18-,19+,20+,21+,24+,25+,26-/m1/s1 |
Clé InChI |
DKXXSIJHWWVNMO-XROMFQGDSA-N |
SMILES isomérique |
C[C@H](CCC(=O)NCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)OS(=O)(=O)O)C)O)C |
SMILES |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
SMILES canonique |
CC(CCC(=O)NCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)O)C)O)C |
Description physique |
Solid |
Synonymes |
N-[(3a,5b,7b)-7-hydroxy-24-oxo-3-(sulfooxy)cholan-24-yl]-glycine |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








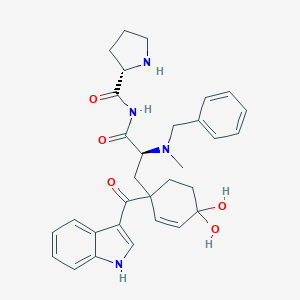

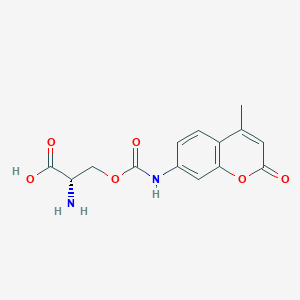

![4-[6-[4-Amino-6-[4-amino-6-[[23-(dimethylamino)-10-[5-(dimethylamino)-4-hydroxy-3-methyloxan-2-yl]oxy-8,12,15,22-tetrahydroxy-1,12-dimethyl-6,17-dioxo-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7,9(14),15-hexaen-24-yl]oxy]-2,4-dimethyloxan-3-yl]oxy-2,4-dimethyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-oxobutanoic acid](/img/structure/B238301.png)
